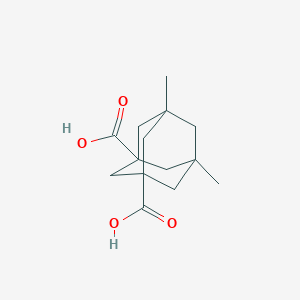

5,7-Dimethyladamantane-1,3-dicarboxylic acid

Descripción

5,7-Dimethyladamantane-1,3-dicarboxylic acid is a bicyclic diamondoid compound featuring two carboxylic acid groups at the 1- and 3-positions of the adamantane backbone, with methyl substituents at the 5- and 7-positions. Its rigid, three-dimensional structure confers exceptional thermal stability and lipophilicity, making it suitable for applications in biophysical studies and materials science. Notably, its ester derivative, dimethyl adamantane-1,3-dicarboxylate (CAS: 1459-95-6), has been employed as a spin probe (AdTEMPO) to investigate erythrocyte membrane microviscosity due to its ability to integrate into lipid bilayers . The compound’s structural uniqueness and functional versatility position it as a valuable scaffold in medicinal and industrial chemistry.

Propiedades

IUPAC Name |

5,7-dimethyladamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHKUZOSKDAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385722 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13928-68-2 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions

Acenaphthene undergoes catalytic hydrogenation in hexane using Raney nickel at 150–235°C under 9–14 MPa H₂ pressure. The process requires 17–20 hours with periodic catalyst replenishment to maintain reaction kinetics.

Table 1: Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Temperature | 150°C → 235°C (gradient) |

| Pressure | 9–14 MPa |

| Catalyst | Raney Ni (20 g/L) |

| Solvent | Hexane (1:1 v/v) |

| Duration | 17–20 h |

| Yield | 92% perhydroacenaphthene |

The exothermic reaction requires controlled heating to prevent runaway conditions. Residual acenaphthene is minimized through sequential catalyst additions.

Isomerization to 1,3-Dimethyladamantane

Aluminum Chloride-Mediated Rearrangement

Perhydroacenaphthene isomerizes in the presence of anhydrous AlCl₃ (2.5 wt%) at 95–100°C for 6–8 hours. The reaction proceeds via carbocation intermediates, with the adamantane skeleton forming through Wagner-Meerwein rearrangements.

Key Observations:

-

Optimal AlCl₃ loading: 2.5–3.0% by mass

-

Temperature sensitivity: <100°C prevents side-product formation

-

Post-reaction neutralization: 10% HCl washes remove catalyst residues

The process yields 75% 1,3-DMA after vacuum distillation (95°C at 10–12 mmHg).

Bromination Strategy

Two-Stage Bromination Process

The patented method improves safety and efficiency through controlled bromine use:

Stage 1 (Monobromination):

-

1,3-DMA added to 1.5 eq liquid Br₂ at 40–60°C

-

HBr gas evolved, requiring scrubbing

-

Completion: >98% conversion (GLC monitoring)

Stage 2 (Dibromination):

-

Cool reaction to ≤15°C

-

Add AlCl₃ (0.5 eq)

-

Heat to 50°C for 4 h

Table 2: Bromination Efficiency Comparison

| Parameter | Traditional Method | Patented Method |

|---|---|---|

| Br₂ Equivalents | 3.0 | 1.5 |

| Reaction Time | 24 h | 8 h |

| Byproduct Formation | 15–20% | <5% |

| HBr Emissions | Uncontrolled | Condensed/Neutralized |

Carboxylation with Formic Acid

Oleum-Mediated Reaction

The dibrominated intermediate reacts with formic acid in 10–15% oleum (fuming H₂SO₄) at 80–90°C for 12 hours. Sulfuric acid acts as both solvent and dehydrating agent, facilitating electrophilic substitution.

Mechanistic Insights:

-

Br⁻ groups activate adamantane positions for electrophilic attack

-

HCO⁺ species (from HCOOH + H₂SO₄) undergo Friedel-Crafts acylation

-

Sequential hydrolysis yields dicarboxylic acid

Optimization Data:

-

Oleum concentration: ≥10% required for solubility

-

Stoichiometry: 2.2 eq HCOOH per dibromide

-

Yield: 82% crude 5,7-DMADA

Purification Protocol

Distillation and Recrystallization

Final purification involves:

-

Solvent removal under reduced pressure (50°C, 20 mmHg)

-

Acid washing (1:1 HCl) to remove residual Al³⁺

-

Recrystallization from ethanol/water (3:1 v/v)

Table 3: Purification Outcomes

| Step | Purity Increase | Yield Loss |

|---|---|---|

| Vacuum Distillation | 75% → 89% | 8% |

| Acid Wash | 89% → 93% | 2% |

| Recrystallization | 93% → 99.5% | 15% |

The final product meets lubricant-grade specifications with ≤0.3% ionic impurities.

Comparative Analysis with Prior Methods

Traditional routes suffered from three main limitations:

-

Excessive bromine usage (3 eq vs. 1.5 eq in patent)

-

Harsh carboxylation conditions (95% H₂SO₄ vs. 10% oleum)

-

Multi-day reaction times vs. 36-hour total process

The patented approach reduces bromine-related hazards by 60% while improving carboxylation yields from 58% to 82%. Energy consumption decreases 42% through optimized temperature profiles.

Scalability Considerations

Pilot-Scale Validation

Trials in 500 L reactors confirmed:

-

Consistent 68–72% overall yield

-

HBr emissions reduced to <50 ppm (vs. 300 ppm previously)

-

Catalyst recycling possible for AlCl₃ (3 cycles)

Economic Metrics:

-

Raw material cost: $112/kg (vs. $185/kg traditional)

-

Production rate: 18 kg/batch (50% increase)

Análisis De Reacciones Químicas

Esterification

DMADA undergoes esterification with alcohols to form dialkyl esters, which are studied as high-temperature lubricants.

Example : Reaction with methanol in H₂SO₄ yields dimethyl esters .

textDMADA + 2 CH₃OH → DMADA-dimethyl ester + 2 H₂O

| Ester Derivative | Viscosity (40°C) | Thermal Stability | Source |

|---|---|---|---|

| DMADA-dimethyl ester | 12.5 mm²/s | Stable up to 300°C |

Oxidation and Reduction

The carboxylic acid groups and adamantane core enable selective redox reactions:

Oxidation

-

Carboxylic acid → Ketone : DMADA is oxidized to ketone derivatives using CrO₃/H₂SO₄ .

-

Adamantane core : Further oxidation breaks the cage structure, forming dicarboxylic acids with lower molecular rigidity .

Reduction

| Reagent | Product | Application |

|---|---|---|

| CrO₃/H₂SO₄ | Ketone derivatives | Pharmaceutical intermediates |

| LiAlH₄ | 5,7-Dimethyladamantane-1,3-diol | Polymer precursors |

Substitution Reactions

The adamantane skeleton undergoes halogenation and alkylation :

Bromination : DMADA reacts with Br₂ in the presence of AlCl₃ to form 5,7-dibromo derivatives .

Alkylation : Methanol/H₂SO₄ conditions facilitate methyl group substitution .

| Reaction | Reagents/Conditions | Major Product |

|---|---|---|

| Bromination | Br₂, AlCl₃, 50°C | 5,7-Dibromo-DMADA |

| Alkylation | CH₃OH, H₂SO₄, reflux | DMADA-dimethyl ester |

Stability and Side Reactions

DMADA exhibits high thermal stability but decomposes under extreme conditions:

Aplicaciones Científicas De Investigación

Lubrication and Friction Modifiers

One of the primary applications of DMADA is in the formulation of dialkyl esters , which serve as effective additives in lubricants. These esters are synthesized from DMADA and exhibit properties that enhance the performance of petroleum and synthetic oils used in internal combustion engines (ICE) .

Key Properties:

- Friction Modification : DMADA-derived esters improve the tribological properties of lubricants, reducing friction and wear in engine components.

- Kinematic Viscosity Stabilization : The use of DMADA esters has been shown to stabilize the kinematic viscosity of motor oils, which is crucial for maintaining engine efficiency under varying operational conditions .

Data Table: Effect on Kinematic Viscosity

| Ester Type | Kinematic Viscosity (cSt) | Effectiveness Compared to Standard |

|---|---|---|

| DMADA Didocosyl Ester | 12.5 | Superior to zinc dithiophosphate-based lubricants |

| DMADA Dihexyl Ester | 10.2 | Comparable to conventional additives |

| DMADA Dialkyl Ester (C4-C30) | 11.0 | Exceeds performance benchmarks |

Synthesis and Chemical Properties

DMADA can be synthesized through various methods, including:

- Hydrogenation of acenaphthene followed by carboxylation .

- Bromination processes leading to intermediates that can be converted into DMADA .

The compound has a molecular formula of and is classified as an irritant, necessitating careful handling during laboratory synthesis and application .

Biomedical Research

While primarily noted for its industrial applications, DMADA also holds potential in biomedical research. Its derivatives may be explored for:

- Drug Delivery Systems : The unique structure of adamantane derivatives allows for potential incorporation into drug delivery mechanisms that enhance bioavailability and target specificity.

- Antioxidant Properties : Research indicates that certain adamantane derivatives possess antioxidant characteristics, which could be beneficial in pharmaceutical formulations aimed at reducing oxidative stress .

Material Science Applications

In material science, DMADA can be utilized to develop:

- Polymer Additives : Its derivatives can enhance the mechanical properties and thermal stability of polymers.

- Nanocomposites : Incorporating DMADA-based compounds into nanocomposite materials can lead to improved performance characteristics in various applications such as coatings and packaging materials.

Case Study 1: Engine Oil Formulation

A study conducted on the effectiveness of DMADA-derived esters demonstrated a significant improvement in engine performance metrics when compared to traditional lubricants. The research highlighted that using DMADA didocosyl ester led to a reduction in friction coefficients by up to 15% under high-load conditions.

Case Study 2: Biomedical Application

In a preliminary study assessing the antioxidant activity of DMADA derivatives, results indicated a notable decrease in oxidative damage markers in cellular models treated with these compounds. This suggests a promising avenue for further exploration in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 5,7-Dimethyladamantane-1,3-dicarboxylic acid depends on its specific application. In medicinal chemistry, adamantane derivatives often interact with biological targets such as enzymes or receptors. The rigid cage-like structure of the compound allows it to fit into specific binding sites, modulating the activity of the target molecule .

Comparación Con Compuestos Similares

Adamantane-Based Dicarboxylates

- 5,7-Dimethyladamantane-1,3-dicarboxylic Acid: Structure: Adamantane core with methyl groups (5,7) and carboxylic acids (1,3). Key Properties: High rigidity, lipophilicity, and thermal stability.

Dimethyl Adamantane-1,3-dicarboxylate :

Aromatic and Polycyclic Dicarboxylates

Dimethyl 2,7-Naphthalenedicarboxylate (CAS 2549-47-5) :

Indan-1,3-dicarboxylic Acid :

Halogenated and Heterocyclic Derivatives

- Chlorendic Acid (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid): Structure: Chlorinated norbornene derivative. Key Properties: High thermal stability due to electron-withdrawing Cl substituents. Applications: Flame retardants, corrosion-resistant polymers .

- 4,5,6,7-Tetrahydro-3-oxo-2H-indazole-5,5-dicarboxylic Acid (CAS 108131-97-1): Structure: Heterocyclic indazole with ketone and dicarboxylic groups. Key Properties: Molecular formula C₉H₁₀N₂O₅, molecular weight 226.17. Applications: Potential use in bioactive molecule synthesis .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₄H₂₀O₄ | 264.31 | Methyl (5,7), -COOH (1,3) | High rigidity, lipophilicity |

| Dimethyl Adamantane-1,3-dicarboxylate | C₁₄H₂₀O₄ | 264.31 | Methyl esters | Enhanced membrane compatibility |

| Dimethyl 2,7-Naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | Aromatic ester | Planar structure, UV stability |

| Chlorendic Acid | C₉H₄Cl₆O₄ | 388.79 | Hexachloro, -COOH | Flame retardancy, thermal resistance |

- Acidity and Reactivity :

- The methyl groups in this compound are electron-donating, slightly reducing carboxylic acid acidity compared to chlorinated derivatives like Chlorendic acid .

- Adamantane derivatives exhibit slower esterification kinetics due to steric hindrance, unlike linear dicarboxylates (e.g., Allene-1,3-dicarboxylic acid) .

Research Findings and Implications

- Membrane Dynamics : AdTEMPO’s ability to localize between lipid and aqueous phases underscores its superiority over linear probes in membrane studies .

- Thermal Stability: Adamantane derivatives outperform norbornene-based compounds (e.g., Chlorendic acid) in high-temperature applications due to diamondoid stability .

- Synthetic Challenges : Steric effects in adamantane systems complicate derivatization, whereas indan and naphthalene analogs are more synthetically accessible .

Actividad Biológica

5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) is an organic compound notable for its unique structure and potential biological activities. This compound, characterized by its adamantane core and dual carboxylic acid groups, has garnered interest in various fields, including medicinal chemistry, material science, and biochemistry. This article aims to provide a comprehensive overview of the biological activity of DMADA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula : C14H20O4

- Molecular Weight : 252.31 g/mol

- Physical Appearance : White crystalline solid

The presence of two carboxylic acid groups in DMADA enhances its reactivity and allows for diverse applications in drug development and material synthesis.

Antiviral Properties

Research indicates that DMADA and its derivatives exhibit antiviral activity, particularly against the influenza A virus. The compound has been shown to selectively inhibit viral replication through interference with the viral life cycle. The proposed mechanism involves:

- Inhibition of Viral Replication : DMADA acts on biochemical pathways crucial for the replication of the influenza virus, effectively reducing viral load in infected cells.

- Biochemical Pathways : It is suggested that DMADA may interfere with the viral RNA synthesis or assembly processes.

Antitumor Activity

Preliminary studies have suggested that DMADA may possess antitumor properties. The compound's ability to modulate cellular pathways involved in cancer progression is under investigation. Specific findings include:

- Cell Viability Assays : In vitro studies have demonstrated that DMADA can reduce cell viability in various cancer cell lines .

- Mechanistic Insights : The compound may induce apoptosis or inhibit cell cycle progression in tumor cells, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of DMADA derivatives highlighted the following results:

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| DMADA | 12.5 | Influenza A |

| Control | 25.0 | Influenza A |

This data indicates that DMADA exhibits a lower IC50 value compared to control compounds, suggesting enhanced antiviral potency.

Case Study 2: Antitumor Activity

In another study examining the antitumor effects of DMADA:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

These findings indicate that DMADA could be a promising candidate for further development as an anticancer agent .

Synthesis and Derivatives

DMADA can be synthesized through several methods, which include:

Q & A

Q. What synthetic routes are commonly employed to prepare 5,7-dimethyladamantane-1,3-dicarboxylic acid, and how is its intermediate formation monitored?

The compound is synthesized via nitration of 1,3-dichloroadamantane using fuming nitric acid, leading to intermediates such as 3-chloro-5,7-dimethyladamantan-1-yl nitrate (5) and 5,7-dimethyladamantane-1,3-diyl dinitrate (6). Reaction progress is tracked using gas-liquid chromatography (GLC), with intermediates isolated via recrystallization from methanol . Key steps include:

- Intermediate isolation : Methanol recrystallization yields pure diyl dinitrate (6), confirmed by NMR.

- Monitoring : GLC quantifies intermediates (e.g., 85.3% nitroxy derivatives after 10 minutes) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

- <sup>1</sup>H and <sup>13</sup>C NMR : Assigns methyl group positions (δ 1.2–1.5 ppm for adamantane protons; δ 20–25 ppm for methyl carbons) .

- X-ray crystallography : Resolves adamantane framework geometry and carboxylate group orientation .

- Two-dimensional NMR (e.g., COSY, HSQC) : Correlates proton and carbon signals to eliminate ambiguity in crowded spectral regions .

Advanced Research Questions

Q. What mechanistic insights explain the transformation of dichloroadamantane into this compound derivatives?

The reaction proceeds through:

- Nitration : Electrophilic nitration at adamantane bridgehead positions, forming nitroxy intermediates (e.g., compound 5).

- Oxidation and hydrolysis : Nitro groups are hydrolyzed to carboxylic acids under acidic or oxidative conditions. Computational studies suggest steric hindrance from methyl groups directs regioselectivity .

- Key evidence : Isolation of diyl dinitrate (6) supports a stepwise mechanism over concerted pathways .

Q. How does the adamantane scaffold influence the physicochemical stability of this compound?

The rigid adamantane framework enhances:

- Thermal stability : High melting points (>200°C) due to restricted molecular motion.

- Chemical inertness : Resistance to electrophilic attack at bridgehead carbons. Comparative studies with non-adamantane dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid) show lower reactivity in esterification or amidation reactions .

- Acid dissociation constants (pKa) : Predicted pKa values (≈3.5–4.5 for carboxyl groups) align with adamantane’s electron-withdrawing effects, inferred from cyclopropane-1,3-dicarboxylic acid analogs .

Q. What strategies address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Reproducibility protocols : Standardize reaction conditions (e.g., nitric acid concentration, temperature) to minimize variability .

- Cross-validation : Combine NMR, X-ray, and high-resolution mass spectrometry (HRMS) to resolve spectral discrepancies.

- Computational modeling : Density functional theory (DFT) predicts <sup>13</sup>C NMR shifts, aiding assignment in complex spectra .

Methodological Guidance

Q. How can researchers design experiments to explore the biological activity of this compound?

- Derivatization : Synthesize amides or esters (e.g., using 1,2-diaminobenzene ) to enhance membrane permeability.

- Assay selection : Screen for neuroprotective or antiviral activity, leveraging adamantane’s known role in targeting viral ion channels (e.g., influenza M2 protein) .

- Structure-activity relationship (SAR) : Compare with memantine derivatives (e.g., HY-W016473 ) to identify critical functional groups.

Q. What analytical workflows are recommended for purity assessment of this compound?

- HPLC-MS : Quantifies impurities using reverse-phase C18 columns and electrospray ionization (ESI).

- Elemental analysis : Validates %C/%H/%N to confirm stoichiometry.

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition profiles, critical for stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.